molecular formula C4H9NO B021383 (S)-3-Aminotetrahydrofuran CAS No. 104530-79-2

(S)-3-Aminotetrahydrofuran

Cat. No. B021383
M. Wt: 87.12 g/mol
InChI Key: MIPHRQMEIYLZFZ-BYPYZUCNSA-N
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Description

Synthesis Analysis

The synthesis of (S)-3-Aminotetrahydrofuran can be achieved through various methods, including the stereoselective iron-catalyzed [3 + 2] annulation of donor-acceptor aminocyclopropanes with aldehydes, yielding up to 99% with excellent cis selectivities (Benfatti, de Nanteuil, & Waser, 2012). Another approach involves acylation and subsequent reduction steps starting from (S)-3-hydroxyltetrahydrofuran, providing an economical synthesis route (Yang Jianping, 2012).

Scientific Research Applications

  • Studying Singlet-Triplet Bistability

    It is used to study singlet-triplet bistability in bis(aminoxyl) diradicals at cryogenic temperatures (Rajca et al., 1999).

  • Expanding the Genetic Code

    This compound helps in expanding the genetic code, enabling diverse applications such as studying protein function, imaging, and engineering therapeutics (Chin, 2017).

  • Synthesizing Bicyclic Tetrahydrofuran-fused α Lactams

    It is useful for synthesizing bicyclic tetrahydrofuran-fused α lactams and their conversion into methyl cis-3-aminotetrahydrofuran-2-carboxylates (Mollet, D’hooghe, & Kimpe, 2012).

  • Scaffold for Tetrahydrofuran Derivatives

    It serves as a versatile scaffold for synthesizing diversely functionalized tetrahydrofuran derivatives, including diastereomers and bridgehead nitro oxabicyclo derivatives (Jahn, Rudakov, & Jones, 2012).

  • Solvent in MALDI TOF MS Analysis

    Used as a solvent in MALDI TOF MS analysis of synthetic compounds, although caution is advised due to potential contamination (Lou et al., 2014).

  • Asymmetric Syntheses

    It is applied in asymmetric syntheses of 4-aminotetrahydrofuran-3-carboxylic acids (Bunnage et al., 2004).

  • Peptidomimetics

    (S)-3-Aminotetrahydrofuran derivatives are used in the access of new peptidomimetics with conformationally restricted structures (Defant et al., 2011).

  • Peptide Nucleic Acid Building Block

    It is a building block for a new peptide nucleic acid (PNA) exhibiting excellent DNA binding affinity (Sriwarom, Padungros, & Vilaivan, 2015).

  • Synthesis of Aminotetrahydrofurans

    Useful in the synthesis of cis-/trans-3-aminotetrahydrofuran-2-carboxylic acids for potential chemical research applications (Giri et al., 2012).

  • DNA and RNA Core Synthesis

    Aminotetrahydrofurans are central to the synthesis of DNA and RNA (Benfatti, de Nanteuil, & Waser, 2012).

  • Nucleoside Analogues Synthesis

    It is involved in the synthesis of nucleoside analogues and their derivatives (Son, Reidl, Kim, Wink, & Anderson, 2018).

  • Economic and Efficient Synthesis

    The synthesized (R)-3-aminotetrahydrofuran provides a higher yield of amine in reducing organic azide with Zn/NH4Cl (Yang Jianping, 2012).

  • Asymmetric Synthesis of S-(+)-Atrolactic Acid

    S-(+)-3-Hydroxytetrahydrofuran is used in this asymmetric synthesis (Tandon, Agarwal, & Leusen, 1994).

  • Cosolvent in Asymmetric Reduction

    2-methyltetrahydrofuran is a cosolvent for asymmetric reduction of water-insoluble prochiral ketones (Tian et al., 2017).

  • Chiral Building Blocks

    Widely applicable in scientific research as chiral building blocks (Boerner, Holz, Ward, & Kagan, 1993).

  • Allylation of Non-Protective Carbohydrates

    Applicable in the allylation of carbohydrates like ribose and deoxyribose (Yamaguchi, Hashimoto, Tohyama, & Kimura, 2011).

  • Enzyme-Mediated Transphosphatidylation

    Used in the synthesis of phosphatidylserine in 2-methyltetrahydrofuran (Duan & Hu, 2013).

  • Selectin Inhibition Studies

    Promising for (S)-3-Aminotetrahydrofuran derivatives in selectin inhibition studies (Dekaris, Bressel, & Reissig, 2010).

  • Catalytic Enantiospecific Annulation

    Utilized in the catalytic enantiospecific annulation of aminocyclopropanes with ketones (Benfatti, de Nanteuil, & Waser, 2012).

  • Neuroprotective Effects

    ANAVEX1-41, an aminotetrahydrofuran derivative, has shown antiamnesic and neuroprotective effects against amyloid β25–35-induced toxicity in mice (Villard et al., 2009).

Safety And Hazards

This involves understanding the toxicological properties of the compound. It includes its health hazards (acute and chronic), physical hazards, environmental hazards, first-aid measures, firefighting measures, and safe handling and storage conditions.


Future Directions

This involves understanding the current state of research on the compound and identifying potential future research directions. This could include potential applications, modifications to improve its properties, or new synthesis methods.


properties

IUPAC Name

(3S)-oxolan-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO/c5-4-1-2-6-3-4/h4H,1-3,5H2/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIPHRQMEIYLZFZ-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COC[C@H]1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

87.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-3-Aminotetrahydrofuran

CAS RN

104530-79-2
Record name (S)-(-)-3-Aminotetrahydrofuran p-toluenesulfonate salt
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
24
Citations
R Ramanujam, S Ganjihal, N Kalyanam… - Tetrahedron …, 2013 - Elsevier
The synthesis of chemically and enantiomerically pure (S)-3-amino tetrahydrofuran hydrochloride starting from the natural amino acids, l-aspartic acid or l-methionine is described. The …
Number of citations: 5 www.sciencedirect.com
P Sriwarom, P Padungros… - The Journal of Organic …, 2015 - ACS Publications
Sugar-derived cyclic β-amino acids are important building blocks for designing of foldamers and other biomimetic structures. We report herein the first synthesis of a C-activated N-Fmoc-…
Number of citations: 13 pubs.acs.org
VC da Sesto - Citeseer
L-Homoserine cyclizes quite readily in acid medium giving rise to the cyclic 5-membered L-homoserine lactone salts ((S)-Alpha-aminobutyrolactone in Figure 2), serving as the core …
Number of citations: 8 citeseerx.ist.psu.edu
J Hu, B Cheng, X Yang, TP Loh - Advanced Synthesis & …, 2019 - Wiley Online Library
The amino group is one of the most fundamental structural motifs in natural products and synthetic chemicals. However, amines potential as effective alkylating agents in organic …
Number of citations: 30 onlinelibrary.wiley.com
X Bai, Z Yang, M Zhu, B Dong, L Zhou, G Zhang… - European journal of …, 2017 - Elsevier
The design, synthesis, and SAR study of a new series of HIV-1 protease inhibitors incorporating stereochemically defined tetrahydrofuran-tertiary amine-acetamide P2-ligand are …
Number of citations: 19 www.sciencedirect.com
CM Heckmann, LJ Gourlay, B Dominguez… - … in Bioengineering and …, 2020 - frontiersin.org
The identification and 3D structural characterization of a homolog of the (R)-selective transaminase (RTA) from Aspergillus terreus (AtRTA), from the thermotolerant fungus …
Number of citations: 20 www.frontiersin.org
M Guerrero, M Urbano, EK Kim, AM Gamo, S Riley… - 2019 - ACS Publications
κ opioid receptor (KOR) antagonists are potential pharmacotherapies for the treatment of migraine and stress-related mood disorders including depression, anxiety, and drug abuse, …
Number of citations: 36 pubs.acs.org
AV Ivachtchenko, OD Mitkin… - Journal of Medicinal …, 2014 - ACS Publications
A series of next in class small-molecule hepatitis C virus (HCV) NS5A inhibitors with picomolar potency containing 2-pyrrolidin-2-yl-5-{4-[4-(2-pyrrolidin-2-yl-1H-imidazol-5-yl)buta-1,3-…
Number of citations: 18 pubs.acs.org
K Bijian, D Wernic, AK Nivedha, J Su… - Journal of Medicinal …, 2022 - ACS Publications
Aurora kinases and protein kinase C (PKC) have been shown to be involved in different aspects of cancer progression. To date, no dual Aurora/PKC inhibitor with clinical efficacy and …
Number of citations: 5 pubs.acs.org
JA Turkett, AE Ringuette, CW Lindsley… - The Journal of Organic …, 2020 - ACS Publications
Herein, we report an efficient and operationally simple synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines and 6,7-dihydro-5H-pyrrolo[2,3-b]pyrazines via a tandem hydroamination–S …
Number of citations: 5 pubs.acs.org

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